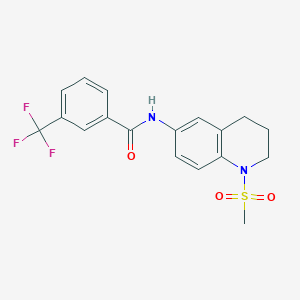

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide

CAS No.: 899983-60-9

Cat. No.: VC6696513

Molecular Formula: C18H17F3N2O3S

Molecular Weight: 398.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 899983-60-9 |

|---|---|

| Molecular Formula | C18H17F3N2O3S |

| Molecular Weight | 398.4 |

| IUPAC Name | N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-(trifluoromethyl)benzamide |

| Standard InChI | InChI=1S/C18H17F3N2O3S/c1-27(25,26)23-9-3-5-12-11-15(7-8-16(12)23)22-17(24)13-4-2-6-14(10-13)18(19,20)21/h2,4,6-8,10-11H,3,5,9H2,1H3,(H,22,24) |

| Standard InChI Key | XDFRMDZAMWZPQN-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Core Architecture

The molecule comprises a tetrahydroquinoline scaffold—a partially saturated quinoline derivative—with a methanesulfonyl (-SOCH) group at the 1-position and a 3-(trifluoromethyl)benzamide substituent at the 6-position. The tetrahydroquinoline core contributes to conformational rigidity, while the sulfonamide and trifluoromethyl groups enhance electronic and steric properties .

Key Structural Features:

-

Tetrahydroquinoline: A bicyclic system with a nitrogen atom at position 1, providing a basic site for hydrogen bonding.

-

Methanesulfonyl Group: An electron-withdrawing substituent that increases solubility and influences reactivity.

-

Trifluoromethyl Benzamide: The -CF group enhances lipophilicity and metabolic stability, common in bioactive molecules .

Molecular Properties

While exact data for this compound are unavailable, analogous structures suggest a molecular weight of approximately 390–410 g/mol. The trifluoromethyl group () and sulfonamide () balance hydrophobicity and solubility, critical for pharmacokinetics .

Synthetic Pathways and Optimization

General Synthesis Strategy

Synthesis likely follows a multi-step sequence involving:

-

Tetrahydroquinoline Core Formation: Cyclization of aniline derivatives with acrylates or ketones via acid-catalyzed reactions .

-

Methanesulfonylation: Introduction of the methanesulfonyl group using methanesulfonyl chloride under basic conditions .

-

Benzamide Coupling: Amidation of the 6-amino group with 3-(trifluoromethyl)benzoyl chloride .

Example Reaction:

Challenges in Synthesis

-

Regioselectivity: Ensuring substitution occurs exclusively at the 6-position requires careful control of reaction conditions .

-

Sulfonamide Stability: Methanesulfonyl groups may undergo elimination under high temperatures, necessitating mild purification methods .

Biological Activity and Mechanism

Hypothesized Mechanisms:

-

The trifluoromethyl benzamide may interfere with histone deacetylases (HDACs), altering gene expression in cancer cells .

-

The sulfonamide group could enhance binding to enzymatic pockets via hydrogen bonding .

Pharmacokinetics and Toxicity

Absorption and Metabolism

-

Lipophilicity: The -CF group likely improves cell membrane permeability, but excessive hydrophobicity may reduce aqueous solubility .

-

Metabolic Stability: Sulfonamides are generally resistant to oxidative metabolism, though hydrolysis of the amide bond remains possible .

Toxicity Considerations

Sulfonamide derivatives can exhibit hepatotoxicity or hypersensitivity reactions. Structural modifications (e.g., trifluoromethyl) may mitigate these risks by reducing reactive metabolite formation .

Applications and Future Directions

Therapeutic Applications

-

Oncology: Potential use in targeting HDACs or apoptosis regulators like MCL-1 .

-

Neurology: Sulfonamides have shown neuroprotective effects in Alzheimer’s models via carbonic anhydrase inhibition .

Research Opportunities

-

Synthetic Optimization: Developing one-pot methodologies to improve yield and purity.

-

In Vivo Studies: Evaluating bioavailability and efficacy in disease models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume